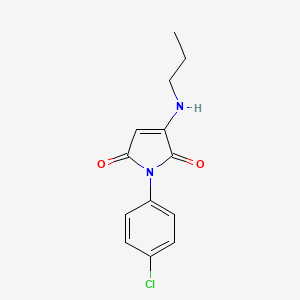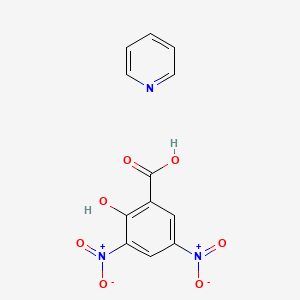
2-Hydroxy-3,5-dinitrobenzoic acid;pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
2-Hydroxy-3,5-dinitrobenzoic acid can be synthesized through the nitration of salicylic acid . . The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aromatic ring.
Análisis De Reacciones Químicas
2-Hydroxy-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-Hydroxy-3,5-dinitrobenzoic acid has several scientific research applications:
Chemistry: It is used in the quantification of reducing sugars by colorimetry in blood and urine samples.
Biology: It is utilized in the assay of alpha-amylase, an enzyme that breaks down starch into sugars.
Medicine: It is employed in diagnostic tests to detect reducing substances in biological fluids.
Industry: It is used in the synthesis of chiral crystalline adduct materials and in the polymer industry.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3,5-dinitrobenzoic acid involves its reaction with reducing sugars and other reducing molecules to form 3-amino-5-nitrosalicylic acid . This reaction is facilitated by the presence of nitro groups, which act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack by reducing agents . The resulting product, 3-amino-5-nitrosalicylic acid, strongly absorbs light at 540 nm, allowing for its detection and quantification .
Comparación Con Compuestos Similares
2-Hydroxy-3,5-dinitrobenzoic acid is similar to other nitro-substituted aromatic compounds, such as:
2-Hydroxy-5-nitrobenzoic acid: This compound has a single nitro group at the 5 position and is used in similar applications as 2-Hydroxy-3,5-dinitrobenzoic acid.
3,5-Dinitrobenzoic acid: This compound lacks the hydroxyl group and is used in the synthesis of various organic salts.
5-Nitrosalicylic acid: This compound has a nitro group at the 5 position and is used in the preparation of organic salts.
The uniqueness of 2-Hydroxy-3,5-dinitrobenzoic acid lies in its dual nitro substitution, which enhances its reactivity and makes it particularly useful in analytical chemistry for detecting reducing sugars and other reducing substances .
Propiedades
Número CAS |
52040-80-9 |
|---|---|
Fórmula molecular |
C12H9N3O7 |
Peso molecular |
307.22 g/mol |
Nombre IUPAC |
2-hydroxy-3,5-dinitrobenzoic acid;pyridine |
InChI |
InChI=1S/C7H4N2O7.C5H5N/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H,(H,11,12);1-5H |
Clave InChI |
GGROSKBURLBADW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


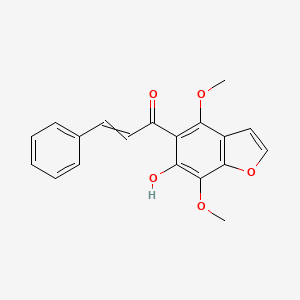
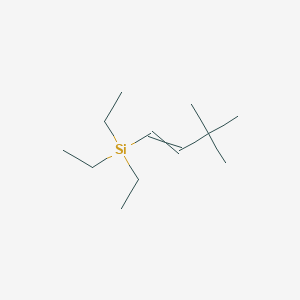
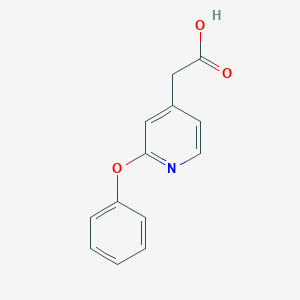
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
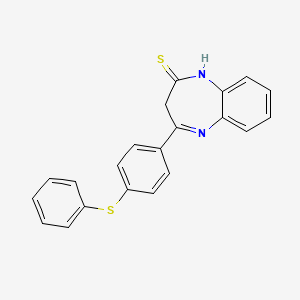
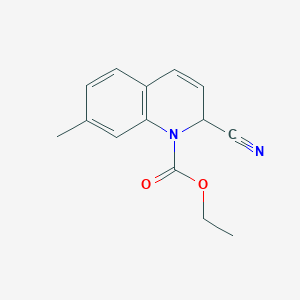


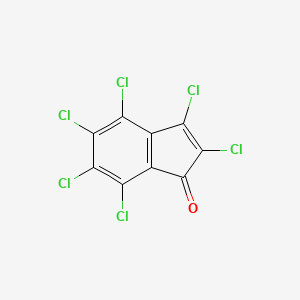


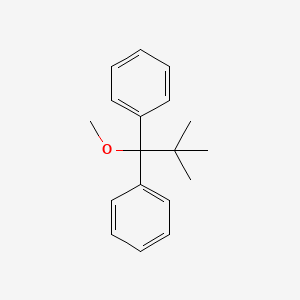
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
